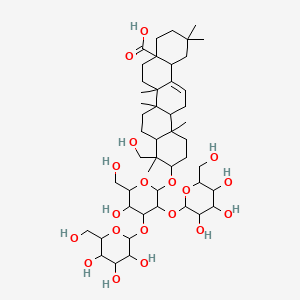

Elatoside J

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

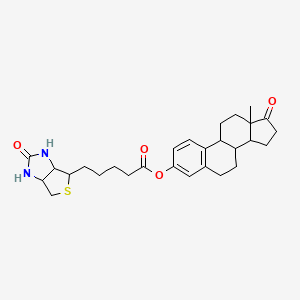

Congmuyenoside a, also known as elatoside J, belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. Congmuyenoside a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, congmuyenoside a is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, congmuyenoside a can be found in green vegetables. This makes congmuyenoside a a potential biomarker for the consumption of this food product.

Scientific Research Applications

Cardioprotective Effects

Elatoside J, a compound found in various plants, has shown significant promise in the field of cardiology. Studies have revealed its ability to protect the heart from ischemia/reperfusion injury, a common issue during heart attacks and surgeries. For instance, Wang et al. (2015) demonstrated that Elatoside C, a closely related compound, significantly reduces oxidative stress and mitochondrial dysfunction in rat hearts during ischemia/reperfusion, highlighting its potential cardioprotective properties (Wang et al., 2015). Additionally, in 2014, Wang and colleagues found that Elatoside C can protect H9c2 cardiomyocytes from hypoxia/reoxygenation-induced injury, further supporting its use in cardiac care (Wang et al., 2014).

Anti-Inflammatory Properties

Research has also highlighted the anti-inflammatory potential of Elatoside J and related compounds. Lee et al. (2009) isolated Elatoside F, another variant, and demonstrated its effectiveness in inhibiting lipopolysaccharide-induced nitric oxide production and nuclear factor κB activation, indicating strong anti-inflammatory effects (Lee et al., 2009). Additionally, Nhiem et al. (2011) identified various oleanane-type triterpene saponins in Aralia elata, including Elatoside L, which exhibited notable NF-κB inhibition and PPAR activation, crucial for managing inflammation (Nhiem et al., 2011).

Role in Autophagy and Atherosclerosis Treatment

Elatoside J may play a significant role in inducing autophagy, a process vital for cellular health and disease prevention. Luo et al. (2017) found that Elatoside C protects against oxidized LDL-induced injury in endothelial cells by inducing autophagy, suggesting its potential in treating atherosclerosis (Luo et al., 2017).

Antileishmanial Activity

Elatoside J also demonstrates potential in combating parasitic diseases. Santos et al. (2010) reported the antileishmanial activity of elatol, a related compound, against Leishmania amazonensis, showing its efficacy in inhibiting both promastigote and intracellular amastigote forms of the parasite (Santos et al., 2010).

Synthesis and Structure-Activity Relationship

Elatoside J's synthesis and structure-activity relationship have been explored for potential therapeutic applications. Sui et al. (2017) efficiently synthesized various oleanane-type triterpene saponins, including Elatoside F, and evaluated their cytotoxic activities, providing insights into their potential medicinal uses (Sui et al., 2017).

properties

CAS RN |

171828-79-8 |

|---|---|

Product Name |

Elatoside J |

Molecular Formula |

C48H78O19 |

Molecular Weight |

959.1 g/mol |

IUPAC Name |

10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C48H78O19/c1-43(2)13-15-48(42(60)61)16-14-46(5)22(23(48)17-43)7-8-28-44(3)11-10-29(45(4,21-52)27(44)9-12-47(28,46)6)65-41-38(67-40-36(59)34(57)31(54)25(19-50)63-40)37(32(55)26(20-51)64-41)66-39-35(58)33(56)30(53)24(18-49)62-39/h7,23-41,49-59H,8-21H2,1-6H3,(H,60,61) |

InChI Key |

IIJRVKCBZJDXQK-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

melting_point |

262-264°C |

Other CAS RN |

171828-79-8 |

physical_description |

Solid |

synonyms |

elatoside J |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.